molecular formula C13H13N3O2S B2577589 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1903058-36-5

3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2577589
CAS No.: 1903058-36-5
M. Wt: 275.33
InChI Key: QGZKCKLMQGSJSD-UHFFFAOYSA-N
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Description

3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that features a pyridine ring, a thiophene ring, and an azetidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the pyridin-3-yloxy group: This can be achieved by reacting pyridine-3-ol with an appropriate halogenating agent.

    Formation of the azetidine ring: This might involve cyclization reactions starting from suitable precursors.

    Coupling of the thiophene ring: This step could involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the azetidine ring.

    Formation of the carboxamide group: This can be achieved by reacting the amine group on the azetidine ring with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could potentially reduce the carboxamide group to an amine.

    Substitution: The pyridine and thiophene rings could undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones.

Scientific Research Applications

3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine and thiophene derivatives have shown activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyridine and thiophene rings could facilitate binding to the target, while the azetidine ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-3-yloxy)-N-(phenyl)azetidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(pyridin-3-yloxy)-N-(furan-2-yl)azetidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide might confer unique electronic properties and reactivity compared to its analogs with phenyl or furan rings.

Biological Activity

3-(Pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, including a pyridine ring, a thiophene moiety, and an azetidine structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C12H12N2O2S, with a molecular weight of approximately 244.30 g/mol. The compound features several functional groups that contribute to its biological activity:

Functional Group Chemical Structure
Pyridin-3-yloxyPyridin-3-yloxy
Thiophen-2-ylThiophen
AzetidineAzetidine
CarboxamideCarboxamide

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridin-3-yloxy Group : Reacting pyridine-3-ol with a halogenating agent.
  • Synthesis of the Azetidine Ring : Cyclization reactions from suitable precursors.
  • Coupling with Thiophen-2-yl Group : Nucleophilic substitution using thiophen derivatives.
  • Formation of the Carboxamide Group : Amide bond formation using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies show that related compounds have demonstrated potent activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Research on related pyridine derivatives has shown promising results in inhibiting cancer cell proliferation . For example, compounds targeting nAChRs have been linked to reduced cellular infiltration in models of lung inflammation, indicating a possible pathway for anticancer activity.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures exhibit anti-inflammatory effects by modulating nitric oxide production in macrophage models . This suggests that this compound may also possess anti-inflammatory properties relevant to therapeutic applications.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of both pyridine and thiophene rings may enhance binding affinity to these targets, while the azetidine ring could influence conformational stability and reactivity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyridine and thiophene derivatives:

  • Study on Antimicrobial Activity : A study revealed that derivatives showed strong antibacterial effects against Escherichia coli and Klebsiella pneumoniae, supporting the potential of similar compounds for treating infections .
  • Anticancer Research : A series of pyridine-based compounds were identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy . This highlights the relevance of structural modifications in enhancing biological efficacy.

Properties

IUPAC Name

3-pyridin-3-yloxy-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(15-12-4-2-6-19-12)16-8-11(9-16)18-10-3-1-5-14-7-10/h1-7,11H,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKCKLMQGSJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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